N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazoloquinoxaline core, which is known for its diverse biological activities.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-4-phenylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3S/c1-33-20-12-11-15(13-17(20)25)26-21(31)14-29-24(32)30-19-10-6-5-9-18(19)27-23(22(30)28-29)34-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXMOWHMGCTWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)SC5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinoxaline core, followed by the introduction of the phenylthio and acetamide groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that the compound exhibits anti-inflammatory properties. For instance, molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. The inhibition of this enzyme could lead to reduced inflammation in various conditions such as asthma and arthritis .
Anticancer Properties
The compound has been evaluated for its anticancer potential against several cancer cell lines. Research shows that derivatives of this compound demonstrate significant cytotoxic effects on human colon cancer (HCT116) and breast cancer (MCF-7) cell lines. The IC50 values for some derivatives were found to be in the range of 1.9 to 7.52 μg/mL, indicating potent activity against these cancer types .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves a series of chemical reactions that allow for the modification of its structure to enhance biological activity. Structure-activity relationship studies have been critical in identifying functional groups that contribute to its efficacy as an anti-inflammatory and anticancer agent .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
- Methyl 1-[(3-methoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate
Uniqueness
This compound stands out due to its unique triazoloquinoxaline core and the presence of both phenylthio and acetamide groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula: C20H16ClN5O3S
- Molecular Weight: 441.9 g/mol
Structural Representation
The compound features a chloro-substituted methoxyphenyl group linked to a triazoloquinoxaline moiety through an acetamide group. This unique structure contributes to its diverse biological activities.
Antiviral Properties
Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to this compound. For instance, derivatives of triazoles have shown efficacy against various viral strains. A comparative study demonstrated that certain triazole derivatives exhibited significant inhibition of HSV replication in Vero cells with low cytotoxicity levels .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. Triazole derivatives have been reported to possess anti-proliferative effects in melanoma and other cancer cell lines. A study indicated that modifications in the triazole structure could enhance cytotoxic effects against specific cancer types .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Research has shown that similar compounds can inhibit enzymes such as acetylcholinesterase and urease, which are relevant in various therapeutic contexts .
Study 1: Antiviral Activity
In a recent study focusing on the antiviral properties of triazole derivatives, several compounds were synthesized and tested against HSV-1. The most effective compounds demonstrated up to 91% inhibition at a concentration of 50 μM with minimal cytotoxic effects (CC50 = 600 μM) .
Study 2: Anticancer Efficacy
Another investigation assessed the cytotoxic effects of triazole derivatives on melanoma cells. The study revealed that specific modifications in the triazole ring significantly enhanced the anti-proliferative activity against melanoma cell lines compared to standard chemotherapeutics .
Study 3: Enzyme Inhibition
A comprehensive analysis of various synthesized compounds showed strong inhibitory activity against urease and acetylcholinesterase. Compounds exhibiting these properties could be pivotal in treating conditions like peptic ulcers and Alzheimer's disease .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
